Ethyl propan-2-yl 2,2,2-trichloroethyl phosphate
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Overview
Description
Ethyl propan-2-yl 2,2,2-trichloroethyl phosphate is a chemical compound with the molecular formula C7H14Cl3O4P. It is an ester of phosphoric acid and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl propan-2-yl 2,2,2-trichloroethyl phosphate typically involves the reaction of 2,2,2-trichloroethanol with phosphoric acid derivatives. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl propan-2-yl 2,2,2-trichloroethyl phosphate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent alcohols and phosphoric acid.
Oxidation: Conversion into different oxidation states of phosphorus.
Substitution: Replacement of the ethyl or propan-2-yl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions can include 2,2,2-trichloroethanol, phosphoric acid, and various substituted phosphates depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl propan-2-yl 2,2,2-trichloroethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a sedative hypnotic.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of ethyl propan-2-yl 2,2,2-trichloroethyl phosphate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved may include phosphorylation and dephosphorylation processes .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: A related compound that is metabolized from ethyl propan-2-yl 2,2,2-trichloroethyl phosphate and has similar pharmacological effects.
Triclofos: Another phosphate ester with sedative properties.
Ethyl acetate: An ester with different functional groups but similar uses in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a protecting group and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
62217-84-9 |
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Molecular Formula |
C7H14Cl3O4P |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
ethyl propan-2-yl 2,2,2-trichloroethyl phosphate |
InChI |
InChI=1S/C7H14Cl3O4P/c1-4-12-15(11,14-6(2)3)13-5-7(8,9)10/h6H,4-5H2,1-3H3 |
InChI Key |
SHPDQFYDUMIFTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC(Cl)(Cl)Cl)OC(C)C |
Origin of Product |
United States |
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